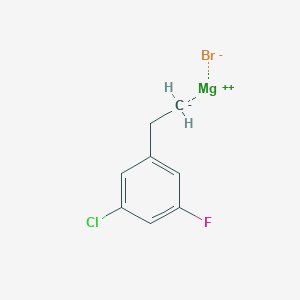![molecular formula C14H13NO2S B12627271 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one is a complex organic compound that features a combination of pyridine, thiophene, and enone functional groups
Méthodes De Préparation
The synthesis of 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of 6-methoxypyridine with thiophene-2-carbaldehyde under specific conditions.
Enone Formation: The intermediate is then subjected to aldol condensation with acetone to form the enone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine or thiophene rings, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities and signaling pathways, particularly those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one can be compared with similar compounds such as:
4-(2-Thienyl)but-3-en-2-one: This compound lacks the methoxypyridine group, making it less versatile in biological applications.
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: This compound has a naphthalene ring instead of a thiophene ring, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
4-[3-(6-methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)6-7-13-11(8-9-18-13)12-4-3-5-14(15-12)17-2/h3-9H,1-2H3 |
Clé InChI |
HHBMYESOMIVWAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=C(C=CS1)C2=NC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


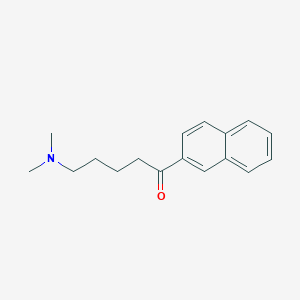
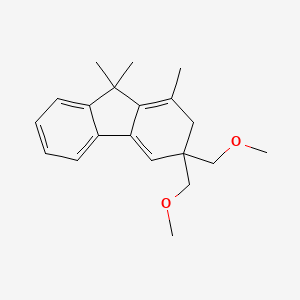
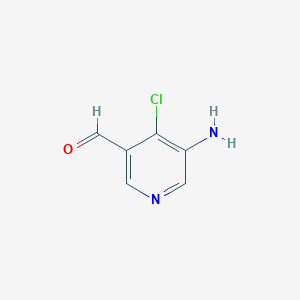
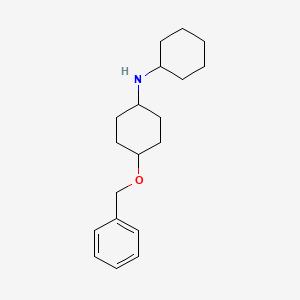
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
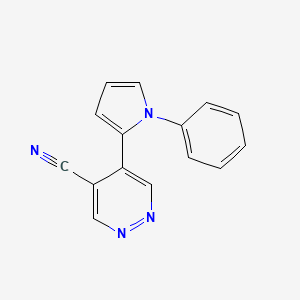
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
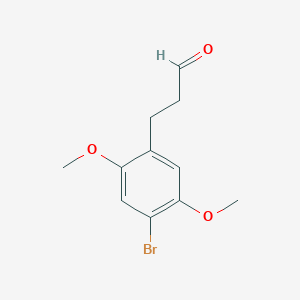
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
